Cas no 2228307-01-3 (3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid)

3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid
- EN300-1947558
- 2228307-01-3
- 3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid
-
- インチ: 1S/C11H10F4O3/c1-10(18,9(16)17)5-6-2-3-7(12)4-8(6)11(13,14)15/h2-4,18H,5H2,1H3,(H,16,17)
- InChIKey: GBTYLLGQLGYMEP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=CC=1CC(C(=O)O)(C)O)F)(F)F
計算された属性
- せいみつぶんしりょう: 266.05660683g/mol
- どういたいしつりょう: 266.05660683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947558-5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 5g |
$3645.0 | 2023-09-17 | ||
Enamine | EN300-1947558-0.1g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 0.1g |
$1106.0 | 2023-09-17 | ||
Enamine | EN300-1947558-0.5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 0.5g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1947558-1.0g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 1g |
$1256.0 | 2023-05-31 | ||
Enamine | EN300-1947558-0.25g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 0.25g |
$1156.0 | 2023-09-17 | ||
Enamine | EN300-1947558-0.05g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 0.05g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1947558-10g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 10g |
$5405.0 | 2023-09-17 | ||
Enamine | EN300-1947558-5.0g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 5g |
$3645.0 | 2023-05-31 | ||
Enamine | EN300-1947558-2.5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 2.5g |
$2464.0 | 2023-09-17 | ||
Enamine | EN300-1947558-10.0g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanoic acid |
2228307-01-3 | 10g |
$5405.0 | 2023-05-31 |
3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acidに関する追加情報
3-4-Fluoro-2-(Trifluoromethyl)Phenyl-2-Hydroxy-2-Methylpropanoic Acid: A Comprehensive Overview
The compound 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid (CAS No. 2228307-01-3) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of aromatic carboxylic acids, characterized by its unique substitution pattern and functional groups. The presence of both fluoro and trifluoromethyl groups on the phenyl ring, along with the hydroxyl and methyl substituents on the propanoic acid backbone, makes it a versatile compound with intriguing chemical properties.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and material science. The trifluoromethyl group, in particular, is known to enhance the lipophilicity of molecules, which can significantly improve their bioavailability in pharmaceutical applications. Additionally, the fluoro substitution on the phenyl ring contributes to electronic effects that can modulate the reactivity and stability of the compound. These features make 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid a promising candidate for use in advanced chemical systems.
From a structural perspective, this compound exhibits a complex interplay of functional groups. The hydroxyl group on the propanoic acid backbone introduces hydrogen bonding capabilities, which can influence solubility and reactivity. Meanwhile, the methyl group adds steric bulk, potentially affecting both physical and chemical properties. The combination of these groups creates a molecule with multifaceted behavior, making it an interesting subject for further research.
Recent advancements in synthetic chemistry have enabled more efficient methods for producing compounds like 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid. For instance, researchers have explored the use of microwave-assisted synthesis to streamline the production process. These methods not only improve yield but also reduce reaction times, making large-scale production more feasible. Furthermore, green chemistry principles have been integrated into synthesis pathways to minimize environmental impact.
In terms of applications, this compound has shown potential in several areas. In pharmaceuticals, its unique structure may serve as a scaffold for developing new drugs targeting specific biological pathways. For example, studies suggest that fluorinated aromatic acids could play a role in inhibiting enzymes involved in metabolic disorders. Additionally, in materials science, this compound could be utilized as a precursor for advanced polymers or as an additive in electronic materials due to its electronic properties.
The environmental impact of fluorinated compounds has also been a topic of recent research. While fluorinated substances are generally stable and resistant to degradation, their persistence in the environment raises concerns about bioaccumulation and toxicity. However, preliminary studies indicate that 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid exhibits low toxicity levels and does not pose significant risks under normal usage conditions.
Looking ahead, the future of this compound lies in its ability to adapt to emerging technological demands. As industries increasingly prioritize sustainability and efficiency, compounds like 3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid will play a crucial role in driving innovation across multiple sectors. Continued research into its properties and applications will undoubtedly unlock new possibilities for its utilization.
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